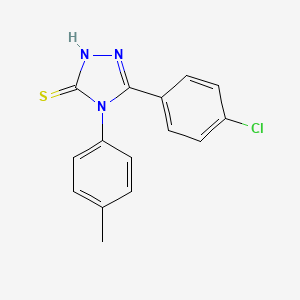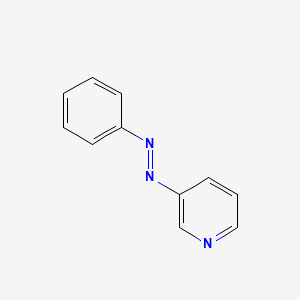
2-(4-溴苯基)-4-氯喹唑啉
描述
2-(4-Bromophenyl)-4-chloroquinazoline is a useful research compound. Its molecular formula is C14H8BrClN2 and its molecular weight is 319.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)-4-chloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-4-chloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌性能
- 使用2-芳基-4-氯喹唑啉合成的吲哚-氨基喹唑啉对各种癌细胞系表现出细胞毒性,包括人类肺癌、结肠腺癌和乳腺腺癌细胞。发现这些化合物能够诱导细胞凋亡并抑制某些癌细胞中的表皮生长因子受体(EGFR)(Mphahlele et al., 2018)。
化学合成和反应性
- 相关化合物4-氯喹唑啉被用于格氏试剂反应,产生2-芳基亚甲基氨基苯甲腈,展示了其在化学合成中的多功能性(Miyashita et al., 1994)。
- 另一项研究专注于对4-氯喹唑啉的选择性氨化,突显了其化学选择性和在开发新化学实体中的潜在应用(Shen et al., 2010)。
动力学和机理研究
- 对2'-羧基-4-溴卡巴酰胺的环化动力学和机理研究提供了对反应途径和不同因素对环化过程的影响的见解,强调了该化合物在复杂化学转化中的作用(Taylor, 1968)。
分子对接和抑制活性
- 包括2-(4-溴苯基)-4-氯喹唑啉在内的某些4-氯喹唑啉衍生物显示出作为EGFR酪氨酸激酶抑制剂的潜力,这是抗癌疗法的靶点。该研究还强调了分子对接在预测这些化合物结合亲和力方面的重要性(Mphahlele et al., 2017)。
药物设计和开发
- 与2-(4-溴苯基)-4-氯喹唑啉相关的4-苯胺基喹唑啉的研究突显了它们作为诱导凋亡剂和抗癌剂的潜力,具有良好的血脑屏障穿透性,使它们成为进一步药物开发的候选物(Sirisoma et al., 2009)。
作用机制
Target of Action
Similar compounds such as 4-bromophenylacetic acid have been known to interact with various proteins and enzymes
Mode of Action
For instance, 4-Bromophenylacetic acid derivatives have been reported to interact with their targets through the formation of hydrazone derivatives .
Biochemical Pathways
For example, 4-Bromophenylacetic acid has been reported to be involved in the formation of 4-bromophenylacetyl-L-aspartic acid in plant protoplasts .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been reported . These properties can influence the bioavailability of the compound.
Result of Action
For instance, certain 4-Bromophenylacetic acid derivatives have shown promising antimicrobial activity .
生化分析
Biochemical Properties
2-(4-Bromophenyl)-4-chloroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 2-(4-Bromophenyl)-4-chloroquinazoline is with the epidermal growth factor receptor (EGFR), a key protein involved in cell signaling pathways. The compound acts as an inhibitor of EGFR, thereby modulating downstream signaling cascades that are critical for cell proliferation and survival . Additionally, 2-(4-Bromophenyl)-4-chloroquinazoline has been shown to interact with other kinases, further highlighting its role in regulating cellular processes.
Cellular Effects
The effects of 2-(4-Bromophenyl)-4-chloroquinazoline on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the EGFR pathway . This inhibition leads to reduced gene expression of proteins involved in cell cycle progression and survival. Moreover, 2-(4-Bromophenyl)-4-chloroquinazoline affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-4-chloroquinazoline exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor . This inhibition disrupts downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Additionally, 2-(4-Bromophenyl)-4-chloroquinazoline may inhibit other kinases through similar binding interactions, further contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)-4-chloroquinazoline have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy. Long-term studies have shown that continuous exposure to 2-(4-Bromophenyl)-4-chloroquinazoline can lead to sustained inhibition of cellular functions, with potential implications for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-4-chloroquinazoline vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(4-Bromophenyl)-4-chloroquinazoline is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
Within cells and tissues, 2-(4-Bromophenyl)-4-chloroquinazoline is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 2-(4-Bromophenyl)-4-chloroquinazoline accumulates in specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-4-chloroquinazoline is critical for its activity and function. The compound has been shown to localize predominantly in the mitochondria, where it interacts with mitochondrial proteins and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The mitochondrial localization of 2-(4-Bromophenyl)-4-chloroquinazoline is associated with its ability to modulate mitochondrial functions, including energy production and apoptosis.
属性
IUPAC Name |
2-(4-bromophenyl)-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVKRLBRZYBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358472 | |
| Record name | 2-(4-bromophenyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83800-98-0 | |
| Record name | 2-(4-Bromophenyl)-4-chloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83800-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromophenyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


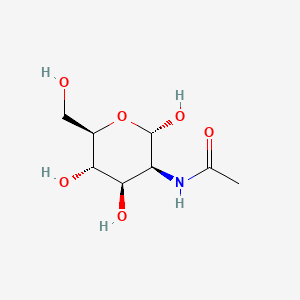
![4-Methyl-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B1617355.png)

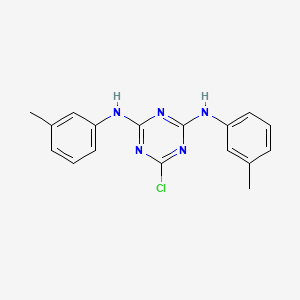
![4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1617359.png)
![3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1617361.png)
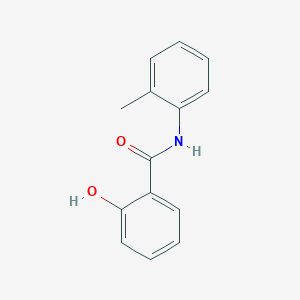
![3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1617365.png)


